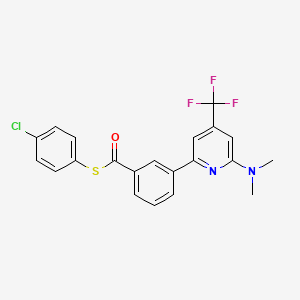

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-(4-chloro-phenyl) ester

Übersicht

Beschreibung

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-(4-chloro-phenyl) ester is a useful research compound. Its molecular formula is C21H16ClF3N2OS and its molecular weight is 436.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-(4-chloro-phenyl) ester is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure comprising a pyridine ring, a thiobenzoic acid moiety, and a chloro-substituted phenyl group. Its molecular formula is with a molecular weight of 436.88 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the pyridine ring.

- Introduction of the trifluoromethyl and chloro groups through halogenation.

- Acylation to attach the thiobenzoic acid moiety.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit selective antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown significant activity against Chlamydia trachomatis, highlighting the importance of this substituent in enhancing biological efficacy .

| Compound | Activity Against C. trachomatis | Toxicity to Mammalian Cells |

|---|---|---|

| Compound A (trifluoromethyl) | High | Low |

| Compound B (chloro-substituted) | Moderate | Moderate |

| Compound C (no trifluoromethyl) | Inactive | High |

Cytotoxicity Studies

In vitro studies have demonstrated that compounds related to this ester exhibit varying degrees of cytotoxicity against cancer cell lines, including MCF-7 (breast), SiHa (cervical), and PC-3 (prostate). The IC values for these compounds range significantly, indicating potential for selective targeting of cancer cells while sparing normal cells:

| Cell Line | Compound | IC (µM) |

|---|---|---|

| MCF-7 | 5o | <6.52 |

| SiHa | 5n | 3.60 ± 0.45 |

| PC-3 | 5d | 2.97 ± 0.88 |

| HEK-293T | Various | >50 |

The mechanism of action for compounds similar to This compound often involves inhibition of microbial growth through interference with cellular processes specific to pathogens, such as protein synthesis or cell wall integrity. The presence of electron-withdrawing groups like trifluoromethyl enhances the potency by stabilizing the active form of the molecule .

Case Studies

- Antichlamydial Activity : A study highlighted that certain sulfonylpyridine derivatives effectively inhibited C. trachomatis growth without harming host cells, suggesting a promising scaffold for drug development .

- Cytotoxicity in Cancer Models : Another investigation found that specific derivatives showed selective cytotoxicity towards cancer cell lines while exhibiting low toxicity in normal human cells, underscoring their therapeutic potential .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The thiobenzoic acid S-ester moiety is susceptible to hydrolysis under acidic or basic conditions. This reactivity is common in similar thiobenzoate esters :

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | HCl (1M), H₂O, 80°C, 6h | 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid + 4-chlorothiophenol |

| Basic Hydrolysis | NaOH (2M), EtOH, reflux, 3h | Sodium 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoate + 4-chlorothiophenoxide |

Key Observations :

-

The trifluoromethyl group stabilizes the pyridine ring against ring-opening during hydrolysis.

-

Dimethylamino substituents may participate in intramolecular hydrogen bonding, modulating reaction rates .

Nucleophilic Substitution

The 4-chlorophenyl group can undergo substitution reactions with nucleophiles such as amines or alkoxides :

| Reagent | Conditions | Product |

|---|---|---|

| Methylamine | DMF, K₂CO₃, 60°C, 12h | S-(4-methylaminophenyl) thiobenzoate derivative |

| Sodium Methoxide | MeOH, 25°C, 24h | 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-methyl ester |

Mechanistic Notes :

-

The electron-withdrawing trifluoromethyl group activates the pyridine ring for electrophilic attacks, while the dimethylamino group donates electrons via resonance .

-

Steric hindrance from the pyridinyl substituents may reduce substitution rates at the sulfur atom .

Cross-Coupling Reactions

The pyridine core and aryl chloride group enable participation in palladium-catalyzed cross-coupling reactions, as seen in structurally related compounds :

| Reaction Type | Catalyst System | Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Arylboronic acid-coupled derivatives (e.g., biphenyl or heteroaryl analogs) |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amination products with secondary amines |

Critical Factors :

-

Solvent polarity significantly impacts reaction efficiency (DMF > THF) .

-

The trifluoromethyl group stabilizes intermediates via inductive effects .

Oxidation and Reduction

The sulfur atom in the thiobenzoate group can undergo redox transformations :

| Reaction Type | Conditions | Product |

|---|---|---|

| Oxidation | H₂O₂, AcOH, 50°C, 2h | 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid sulfone |

| Reduction | LiAlH₄, THF, 0°C, 1h | Thiol intermediate (requires stabilization) |

Challenges :

-

Over-oxidation to sulfonic acids is possible with strong oxidizing agents .

-

The pyridine ring remains intact under mild reduction conditions .

Thermal Degradation

Thermogravimetric analysis (TGA) of analogous compounds suggests decomposition pathways:

-

Stage 1 (150–200°C) : Loss of the 4-chlorophenyl group via homolytic cleavage.

-

Stage 2 (250–300°C) : Pyridine ring decomposition, releasing HF and dimethylamine.

Eigenschaften

IUPAC Name |

S-(4-chlorophenyl) 3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClF3N2OS/c1-27(2)19-12-15(21(23,24)25)11-18(26-19)13-4-3-5-14(10-13)20(28)29-17-8-6-16(22)7-9-17/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRCQAHIOQJHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)SC3=CC=C(C=C3)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClF3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.